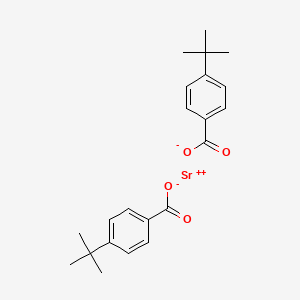
Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt is a chemical compound that combines benzoic acid with strontium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt typically involves the reaction of 4-(1,1-dimethylethyl)benzoic acid with a strontium salt, such as strontium hydroxide or strontium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding strontium salts of oxidized products.
Reduction: Reduction reactions may lead to the formation of strontium salts of reduced benzoic acid derivatives.
Substitution: The compound can participate in substitution reactions where the benzoic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium salts of carboxylated benzoic acid derivatives, while reduction may produce strontium salts of hydrogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug delivery agent or in formulations.
Industry: The compound can be used in the manufacturing of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt involves its interaction with specific molecular targets and pathways. The strontium ion may play a role in modulating biological activities, while the benzoic acid moiety can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt
- Benzoic acid, 4-(1,1-dimethylethyl)-, lead(2+) salt
- 4-tert-Butylbenzoic acid
Uniqueness
Benzoic acid, 4-(1,1-dimethylethyl)-, strontium salt is unique due to the presence of the strontium ion, which imparts distinct properties compared to other metal salts of benzoic acid. The strontium ion’s specific interactions and effects make this compound valuable for certain applications where other metal ions may not be suitable.
Propriétés
Numéro CAS |
100842-27-1 |
|---|---|
Formule moléculaire |
C22H26O4Sr |
Poids moléculaire |
442.1 g/mol |
Nom IUPAC |
strontium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Sr/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
IUDVRELDCNXVLN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


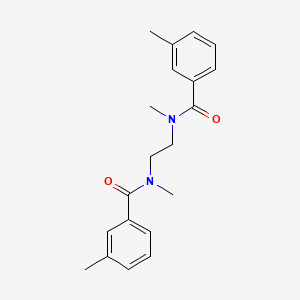
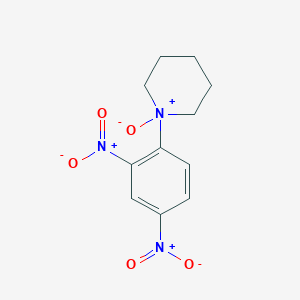
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
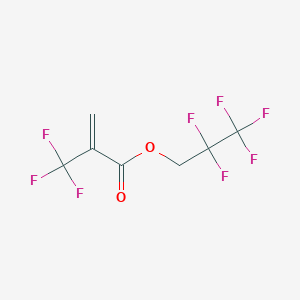
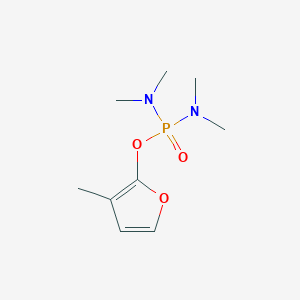
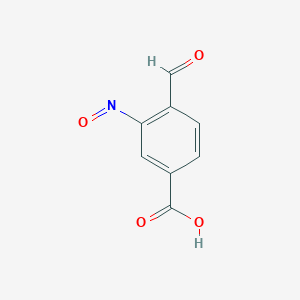
![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
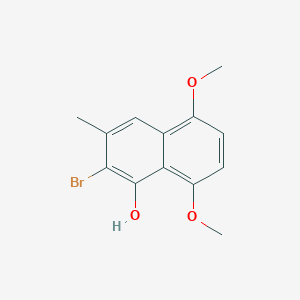
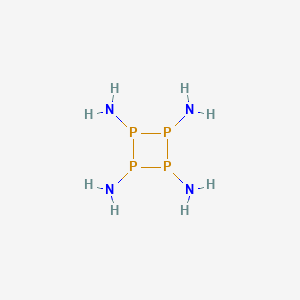
![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
